molecular formula C5H5Cl3N2 B3354537 1H-Imidazole, 2,4,5-trichloro-1-ethyl- CAS No. 59800-51-0

1H-Imidazole, 2,4,5-trichloro-1-ethyl-

Cat. No.: B3354537
CAS No.: 59800-51-0
M. Wt: 199.46 g/mol
InChI Key: PGHUTLSKZGBIOB-UHFFFAOYSA-N
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Description

1H-Imidazole, 2,4,5-trichloro-1-ethyl- is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three chlorine atoms at positions 2, 4, and 5, and an ethyl group at position 1. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,4,5-trichloro-1-ethyl- can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps, including proto-demetallation, tautomerization, and dehydrative cyclization, to yield the desired imidazole derivative . Another method involves the use of N-heterocyclic carbenes as catalysts to facilitate the formation of trisubstituted imidazoles from acetophenones and benzylic amines .

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis protocols that ensure high yields and purity. For instance, a one-pot, four-component synthesis method can be used, involving the reaction of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole, 2,4,5-trichloro-1-ethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: TBHP in the presence of a catalyst.

    Reduction: Sodium borohydride in an appropriate solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP yields α-aminoaldehydes, while nucleophilic substitution can introduce various functional groups at the chlorine positions.

Mechanism of Action

The mechanism of action of 1H-Imidazole, 2,4,5-trichloro-1-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and function .

Comparison with Similar Compounds

  • 1H-Imidazole, 2,4,5-trichloro-1-methyl-
  • 1H-Imidazole, 2,4,5-trichloro-1-phenyl-
  • 1H-Imidazole, 2,4,5-trichloro-1-propyl-

Comparison: 1H-Imidazole, 2,4,5-trichloro-1-ethyl- is unique due to the presence of an ethyl group at position 1, which can influence its chemical reactivity and biological activity. Compared to its methyl, phenyl, and propyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2,4,5-trichloro-1-ethylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHUTLSKZGBIOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(N=C1Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483838
Record name 1H-Imidazole, 2,4,5-trichloro-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59800-51-0
Record name 1H-Imidazole, 2,4,5-trichloro-1-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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